1,3-Benzothiazol-2-ylmethylamine
Overview
Description
1,3-Benzothiazol-2-ylmethylamine is a chemical compound with the empirical formula C8H8N2S . It has a molecular weight of 164.23 . The IUPAC name for this compound is (1H-1lambda3-benzo[d]thiazol-2-yl)methanamine .
Synthesis Analysis
Benzothiazole compounds can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa .Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazol-2-ylmethylamine involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Benzothiazol-2-ylmethylamine are not mentioned in the search results, benzothiazole compounds in general have been found to exhibit diverse chemical reactivity .Physical And Chemical Properties Analysis
1,3-Benzothiazol-2-ylmethylamine has a molecular weight of 165.24 . It is recommended to be stored at a temperature of 28°C .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including those related to 1,3-Benzothiazol-2-ylmethylamine, have been studied for their effectiveness in inhibiting corrosion of carbon steel in acidic environments. These compounds, such as 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine, have demonstrated high inhibition efficiencies, surpassing previous benzothiazole family inhibitors (Hu et al., 2016).
Magnetic Resonance Imaging (MRI) Contrast Agents
In medical imaging, particularly MRI, benzothiazole derivatives have been explored as potential brain-specific contrast agents. A gadolinium(III)-4-benzothiazol-2-yl-phenylamine compound was synthesized and demonstrated enhanced relaxivity and higher stability compared to traditional MRI contrast agents, making it a promising candidate for brain imaging applications (Saini et al., 2013).
Acyl Transfer Catalyst
Benzothiazole derivatives have shown unexpected reactivity in catalyzing the acylation of alcohols. Compounds such as annulated 3H-benzothiazol-2-ylideneamines were found to be extremely effective catalysts in these reactions, offering new avenues in synthetic chemistry (Kobayashi & Okamoto, 2006).
Antimicrobial and Antiproliferative Activities
Several benzothiazole derivatives, including those structurally related to 1,3-Benzothiazol-2-ylmethylamine, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown effectiveness against various bacterial and fungal species, as well as inhibitory effects on cancer cell lines like human liver hepatocellular carcinoma and breast cancer cell lines (Asati et al., 2015); (Corbo et al., 2016).
Photostable Laser Dye
Benzothiazole compounds have been investigated for their potential as photostable laser dyes. A study on 3-(benzothiazol-2-yl)-7-hydroxycoumarin revealed its suitability for laser applications due to its stability and efficient fluorescence properties (Azim et al., 2005).
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBUERZRFSORRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325542 | |
Record name | 1,3-benzothiazol-2-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-2-ylmethylamine | |
CAS RN |
42182-65-0 | |
Record name | 2-Benzothiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42182-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 509752 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042182650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42182-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-benzothiazol-2-ylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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